N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
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Overview
Description
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride is a complex organic compound with significant applications in pharmaceutical research. It is known for its role as an intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and psoriatic arthritis .
Preparation Methods
The synthesis of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps. One common method includes the reaction of 4-chloropyrrolopyrimidine with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. The process involves the use of sodium hydroxide, acetone, toluene sulfonyl chloride, and potassium carbonate under controlled temperatures and conditions . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different products.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, where one functional group is replaced by another. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents.
Scientific Research Applications
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily used in the pharmaceutical industry as an intermediate in the synthesis of tofacitinib. This compound is crucial for the development of JAK inhibitors, which are used to treat autoimmune diseases like rheumatoid arthritis and psoriatic arthritis . Additionally, it is used in research to study the mechanisms of JAK inhibition and its effects on various biological pathways .
Mechanism of Action
The compound exerts its effects by inhibiting Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, the compound can modulate immune responses and reduce inflammation. This mechanism is particularly beneficial in treating autoimmune diseases where overactive immune responses cause tissue damage .
Comparison with Similar Compounds
Compared to other JAK inhibitors, N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structure and high potency. Similar compounds include:
Tofacitinib: A direct derivative used to treat rheumatoid arthritis.
Baricitinib: Another JAK inhibitor with a different structure but similar therapeutic effects.
Ruxolitinib: Used primarily for myelofibrosis and polycythemia vera. These compounds share the common feature of JAK inhibition but differ in their chemical structures and specific applications
Properties
Molecular Formula |
C20H26ClN5 |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C20H25N5.ClH/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20;/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23);1H/t15-,18+;/m1./s1 |
InChI Key |
KBJLXQFINUUIBY-CFILVAQYSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4.Cl |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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